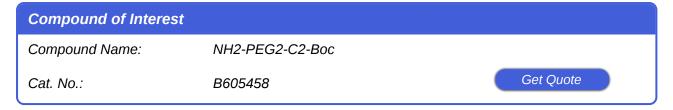


Application Note: Synthesis of NH2-PEG2-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG2-C2-Boc, also known as tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, is a valuable heterobifunctional linker commonly utilized in the fields of bioconjugation and pharmaceutical development.[1][2][3] Its structure incorporates a free primary amine, a hydrophilic two-unit polyethylene glycol (PEG) spacer, and a carbamate-protected primary amine (Boc group). This configuration allows for the selective and sequential conjugation of different molecules. The PEG spacer enhances solubility and biocompatibility, while the acidlabile Boc protecting group enables controlled deprotection to reveal a second primary amine for further modification.[4][5] This linker is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][3][6][7]

This document provides a detailed protocol for the synthesis of **NH2-PEG2-C2-Boc** through the selective mono-Boc protection of the corresponding diamine precursor.

Chemical Information



Compound Name	NH2-PEG2-C2-Boc
Synonyms	tert-butyl (2-(2-(2- aminoethoxy)ethoxy)ethyl)carbamate, Boc-NH- PEG2-C2-NH2
CAS Number	153086-78-3[8]
Molecular Formula	C11H24N2O4[8]
Molecular Weight	248.32 g/mol [6]
Appearance	Colorless to yellow oil/liquid[9]

Experimental Protocol: Mono-Boc Protection of 2,2'- (Ethylenedioxy)bis(ethylamine)

This protocol details the selective mono-Boc protection of 2,2'-(ethylenedioxy)bis(ethylamine) using di-tert-butyl dicarbonate ((Boc)2O) with in-situ generation of one equivalent of HCl from chlorotrimethylsilane (Me3SiCl) to protonate one amine group, thus favoring mono-protection. [10]

Materials



Reagent	Formula	MW (g/mol)	Supplier
2,2'- (Ethylenedioxy)bis(eth ylamine)	C6H16N2O2	148.20	Sigma-Aldrich, etc.
Di-tert-butyl dicarbonate ((Boc)2O)	C10H18O5	218.25	Sigma-Aldrich, etc.
Chlorotrimethylsilane (Me3SiCl)	C3H9ClSi	108.64	Sigma-Aldrich, etc.
Anhydrous Methanol (MeOH)	CH4O	32.04	Sigma-Aldrich, etc.
Dichloromethane (DCM)	CH2Cl2	84.93	Sigma-Aldrich, etc.
Sodium Hydroxide (NaOH)	NaOH	40.00	Sigma-Aldrich, etc.
Anhydrous Sodium Sulfate (Na2SO4)	Na2SO4	142.04	Sigma-Aldrich, etc.
Diethyl ether	(C2H5)2O	74.12	Sigma-Aldrich, etc.
Water (deionized)	H2O	18.02	

Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Rotary evaporator
- Separatory funnel



- Standard laboratory glassware
- Silica gel for column chromatography

Procedure

- Reaction Setup:
 - To a round-bottom flask containing anhydrous methanol (e.g., 100 mL for a 10 g scale reaction) and equipped with a magnetic stir bar, add 2,2'-(ethylenedioxy)bis(ethylamine) (1.0 eq).
 - Cool the solution to 0 °C in an ice bath.
- In-situ Amine Protonation:
 - Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes. A white precipitate of the amine hydrochloride salt may form.[10]
- · Boc Protection:
 - To the mixture, add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.0 eq) in methanol.
 - Stir the reaction at room temperature for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
 - Dissolve the residue in water and wash with diethyl ether to remove any di-Boc protected by-product.[10]
 - Adjust the pH of the aqueous layer to >12 by the addition of a 2M NaOH solution.



- Extract the product from the basic aqueous layer with dichloromethane (3 x volume of the aqueous layer).
- o Combine the organic layers.

Purification:

- Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product as an oil.
- If necessary, the product can be further purified by silica gel column chromatography using a gradient of dichloromethane and methanol.

Expected Yield and Purity

Parameter	Value	Reference
Typical Yield	65-95%	[10]
Purity	>95% (after chromatography)	Commercially available purity

Synthesis Workflow



Reactants Chlorotrimethylsilane (Me3SiCl) Anhydrous Methanol Di-tert-butyl dicarbonate ((Boc)2O) 2,2'-(Ethylenedioxy)bis(ethylamine) Reaction Steps 1. In-situ mono-protonation of diamine with Me3SiCl in MeOH at 0°C to RT Work-up & Purification 6. Drying and optional column chromatography

Synthesis of NH2-PEG2-C2-Boc

Click to download full resolution via product page

NH2-PEG2-C2-Boc

Caption: Workflow for the synthesis of NH2-PEG2-C2-Boc.



Deprotection Protocol

The Boc group can be readily removed under acidic conditions to yield the free diamine.

Materials

- NH2-PEG2-C2-Boc
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Sodium hydroxide (NaOH) solution

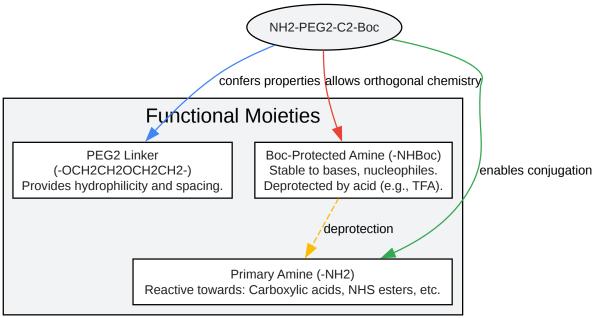
Procedure

- Dissolve the Boc-protected compound in dichloromethane.
- Add an excess of trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1-2 hours.[10]
- Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
- Dissolve the residue in water and basify with a NaOH solution to obtain the free diamine,
 2,2'-(ethylenedioxy)bis(ethylamine).

Logical Relationship of Functional Groups



Functional Group Relationship in NH2-PEG2-C2-Boc



Click to download full resolution via product page

Caption: Functional groups of NH2-PEG2-C2-Boc and their roles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BOC-NH-PEG2-NH2, 153086-78-3 Biopharma PEG [biochempeg.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]



- 7. Boc-NH-PEG2-C2-NH2 Immunomart [immunomart.com]
- 8. a2bchem.com [a2bchem.com]
- 9. N-Boc-2-(2-amino-ethoxy)-ethylamine | CymitQuimica [cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Note: Synthesis of NH2-PEG2-C2-Boc].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605458#nh2-peg2-c2-boc-synthesis-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com